molecular formula C19H28ClNO B1211184 Pentazocine hydrochloride CAS No. 64024-15-3

Pentazocine hydrochloride

Cat. No.: B1211184
CAS No.: 64024-15-3
M. Wt: 321.9 g/mol
InChI Key: OQGYMIIFOSJQSF-DTOXXUQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentazocine hydrochloride is a synthetic opioid analgesic belonging to the benzomorphan class. It functions as a mixed agonist-antagonist, primarily acting as a κ-opioid receptor (KOR) agonist and a partial agonist/antagonist at the μ-opioid receptor (MOR) . This unique receptor interaction confers analgesic effects while reducing risks of respiratory depression compared to full μ agonists like morphine . Clinically, it is used for moderate-to-severe pain management and sedation during procedures such as endoscopic ultrasonography (EUS) .

This compound is often formulated with naloxone hydrochloride (an opioid antagonist) in oral tablets to deter misuse by injection . Its bioavailability can be enhanced through novel ester derivatives, which increase oral absorption by nearly 5-fold compared to standard formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentazocine Hydrochloride involves several steps, starting from the basic benzomorphan structure. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Metabolic Reactions

Pentazocine undergoes extensive hepatic metabolism, primarily through two pathways:

Reaction TypeEnzymes InvolvedProducts FormedExcretion RouteKey References
Oxidation Cytochrome P450Hydroxylated metabolitesRenal (60% within 24 hrs)
Glucuronidation UDP-glucuronosyltransferaseGlucuronide conjugatesRenal
  • Oxidation : Terminal methyl groups on the benzazocine backbone are oxidized to form hydroxylated derivatives. This phase I reaction enhances water solubility for elimination .

  • Glucuronidation : The phenolic -OH group undergoes conjugation with glucuronic acid, forming a polar metabolite excreted in urine .

Synthetic Reactions

The industrial synthesis of pentazocine intermediates involves critical reduction steps:

Hydrogenation of 3-Methyl-3-Pentenenitrile (Compound XV)

Conditions :

  • Catalyst: Raney nickel

  • Reducing Agent: H₂ (0.6–0.7 MPa pressure)

  • Solvent: Ethanol with 5–30% ammonia

  • Temperature: 35–45°C

  • Time: 6–9 hours

Reaction :

C6H9NH2,NH3Raney NiC6H11N 3 Methyl 3 Pentenylamine Compound XVII \text{C}_6\text{H}_9\text{N}\xrightarrow[\text{H}_2,\text{NH}_3]{\text{Raney Ni}}\text{C}_6\text{H}_{11}\text{N}\quad \text{ 3 Methyl 3 Pentenylamine Compound XVII }

Yield Improvement :

  • Ammonia addition reduces required H₂ pressure from 5–6 MPa to 0.7 MPa, enhancing safety and scalability .

  • Byproduct separation is streamlined due to ethanol’s low boiling point (78°C) compared to the product (Compound XVII) .

Degradation and Stability

  • Oxidative Sensitivity : Pentazocine formulations often include sodium metabisulfite (0.2–0.3%) to prevent oxidation of the phenolic -OH group .

  • Thermal Stability : Degrades at temperatures >100°C, necessitating storage below 25°C .

Receptor Interaction Chemistry

Though primarily pharmacological, pentazocine’s mu-opioid receptor antagonism and kappa-opioid agonism involve:

  • Hydrogen Bonding : The hydroxyl group interacts with receptor residues (e.g., His297 in mu-opioid receptors) .

  • Steric Effects : The bulky 3-methyl-2-butenyl side chain limits mu-receptor binding, contributing to partial agonist activity .

Analytical Characterization

ParameterValueMethodReference
Molecular Weight 321.88 g/mol (HCl salt)Mass Spectrometry
pKa 8.5 (amine), 9.5 (phenolic -OH)Potentiometric Titration
LogP 3.2Chromatography

Scientific Research Applications

Pentazocine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.

    Biology: Employed in research on pain mechanisms and opioid receptor function.

    Medicine: Investigated for its potential in treating various pain conditions and its effects on the central nervous system.

    Industry: Utilized in the development of new analgesic drugs and formulations

Comparison with Similar Compounds

Pharmacological Profile

Receptor Affinity and Mechanism

  • Pentazocine Hydrochloride :

    • KOR agonist : Mediates analgesia via inhibition of cAMP and neuronal depolarization.
    • MOR partial agonist/antagonist : Reduces respiratory depression risk but may antagonize full μ agonists (e.g., morphine).
    • σ-receptor interaction : Contributes to psychomimetic effects .
  • Higher risk of respiratory depression and nausea compared to pentazocine .
  • Butorphanol Tartrate: Predominantly KOR agonist with weak MOR partial agonism. Used for migraines and postoperative pain, with higher κ affinity than pentazocine .
Parameter Pentazocine HCl Pethidine HCl Butorphanol Tartrate
Primary Receptor Action κ agonist, μ partial agonist μ agonist κ agonist, μ partial agonist
Respiratory Depression Risk Low (ceiling effect) High Moderate
Bioavailability (Oral) 20% (standard); 5× enhanced in esters 50–60% 5–17%

Sedation in Outpatient Procedures

A retrospective study comparing pentazocine and pethidine for EUS sedation found:

  • Recovery Time : 77 minutes (pentazocine) vs. 69 minutes (pethidine) (p < 0.001).
  • Adverse Events :
    • Nausea/Vomiting: 6.2% (pentazocine) vs. 0% (pethidine) (p < 0.001).
    • Readmission to Recovery Room: 3.7% (pentazocine) vs. 0% (pethidine) .

Immune Response

Formulation and Solubility

  • This compound :
    • Water solubility: 30 mg/mL .
    • Often combined with naloxone to deter abuse .

Research Advancements

  • Novel Derivatives: Esterified pentazocine compounds exhibit 5× higher oral bioavailability, addressing limitations of conventional formulations .
  • Analgesic Testing : Pentazocine HCl (10 mg/kg) is used as a reference standard in preclinical studies to evaluate new compounds .

Biological Activity

Pentazocine hydrochloride is a synthetic opioid analgesic that has been widely studied for its pharmacological properties and clinical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and associated complications, supported by case studies and research findings.

Pentazocine primarily acts on the opioid receptors in the central nervous system (CNS), exhibiting both agonistic and antagonistic properties depending on the receptor subtype involved.

  • Mu (μ) Receptors : Pentazocine acts as a weak antagonist at mu receptors, which are primarily responsible for mediating analgesic effects. Its activity here is about 1/50th that of nalorphine .
  • Kappa (κ) Receptors : It functions as an agonist at kappa receptors, contributing to its analgesic effects while also potentially leading to dysphoria .
  • Delta (δ) Receptors : Pentazocine shows minimal activity at delta receptors, which are less involved in its analgesic profile .

Pharmacokinetics

  • Absorption : Pentazocine is well absorbed from the gastrointestinal tract with peak plasma concentrations occurring approximately 1.7 hours after oral administration .
  • Half-Life : The elimination half-life ranges from 2 to 3 hours, with significant biotransformation occurring in the liver .
  • Metabolism and Excretion : Approximately 60% of the drug is eliminated within 24 hours, primarily through hepatic metabolism and renal excretion of its metabolites .

Therapeutic Uses

Pentazocine is indicated for the management of moderate to severe pain. It is often used in clinical settings for:

  • Postoperative Pain Management : Effective in providing analgesia after surgical procedures.
  • Chronic Pain Conditions : Utilized in patients with chronic pain syndromes, including those with sickle cell disease .

Case Study 1: Abuse and Local Complications

A case study reported a paramedic who developed a dependence on pentazocine after self-injecting it for pain relief. Over six years, he experienced severe local complications including ulcers and fibrosis due to repeated injections. This highlights the potential for abuse and significant adverse effects associated with intravenous use of pentazocine .

Case Study 2: Antinociceptive Effects

Research demonstrated that pentazocine induces visceral chemical antinociception but not somatic antinociception in specific knockout mouse models. This suggests that while it can alleviate certain types of pain, its effectiveness may vary based on the underlying mechanism being targeted .

Adverse Effects

Common adverse effects associated with pentazocine include:

  • Sedation : As a sedative agent, it can cause drowsiness and impair cognitive function.
  • Gastrointestinal Issues : Nausea and vomiting are frequently reported.
  • Dependence and Withdrawal : Long-term use can lead to physical dependence, with withdrawal symptoms upon cessation .

Research Findings Summary

StudyFindings
Local complications of pentazocine abuseDocumented severe local complications in an individual with a history of intravenous use.
Antinociceptive effectsDemonstrated differential effects on visceral versus somatic pain in knockout mice.
Misuse among sickle cell disease patientsIdentified patterns of misuse and associated complications in patients with chronic pain conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying pentazocine hydrochloride in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is widely used, with optimized parameters such as a ZORBAX SB-C18 column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 0.01 M) in a 70:30 ratio, and UV detection at 220 nm . Sample preparation involves dissolving the compound in acidic aqueous solutions (e.g., 0.1 M HCl), sonication, and filtration. Validation parameters (accuracy, precision, linearity) should align with ICH guidelines, including t-tests and F-tests for statistical comparison with reference methods .

Q. How does the solubility and stability of this compound influence experimental design?

  • Methodological Answer : this compound is soluble in acidic aqueous solutions (e.g., pH < 4.0) but degrades under alkaline conditions . Stability studies should monitor temperature (e.g., 25°C vs. 40°C), light exposure, and pH variations. For long-term storage, lyophilization or storage in amber vials at -20°C is recommended. Degradation products can be analyzed using mass spectrometry (MS) coupled with HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in study design (e.g., animal models vs. human trials) or analytical conditions. To reconcile

  • Standardize sample matrices (e.g., plasma vs. urine) and extraction protocols.
  • Use cross-validation with LC-MS/MS for higher sensitivity .
  • Apply meta-analysis frameworks (e.g., random-effects models) to account for inter-study variability .

Q. What advanced techniques are suitable for studying this compound’s interaction with opioid receptors in vitro?

  • Methodological Answer : Radioligand binding assays using [³H]-labeled pentazocine can quantify receptor affinity (Kd values). Competitive binding studies with naloxone hydrochloride (a µ-opioid antagonist) require:

  • Cell lines expressing human opioid receptors (e.g., CHO-K1 cells).
  • Dose-response curves to calculate IC₅₀ values .
  • Data normalization to control for nonspecific binding (e.g., using 10 µM naloxone) .

Q. How can researchers develop a validated 2D-HPLC method for detecting enzyme-induced modifications of this compound?

  • Methodological Answer :

  • First dimension : Use hydrophilic interaction chromatography (HILIC) to separate polar metabolites.
  • Second dimension : Reverse-phase chromatography (C18 column) for resolving hydrophobic degradation products.
  • Validate using spike-and-recovery experiments (85–115% recovery) and assess inter-day precision (<5% RSD) .

Q. What experimental designs are optimal for assessing this compound’s toxicity in preclinical models?

  • Methodological Answer :

  • In vitro : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines at concentrations 0.1–100 µM.
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) dosed orally (1–50 mg/kg) for 28 days, with histopathology of liver/kidney tissues .
  • Include OECD-compliant positive controls (e.g., carbon tetrachloride for hepatotoxicity) .

Q. How do stereochemical properties of this compound affect its pharmacological activity?

  • Methodological Answer : The (2R,6R,11R) enantiomer exhibits higher µ-opioid receptor affinity than its stereoisomers . To study this:

  • Synthesize enantiomers via chiral resolution (e.g., using amylose-based columns).
  • Compare binding kinetics (surface plasmon resonance) and in vivo analgesia (tail-flick test in mice) .

Q. Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound’s bioavailability data?

  • Methodological Answer :

  • Apply mixed-effects models to account for inter-subject variability.
  • Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals for AUC and Cmax .
  • Outliers can be identified via Grubbs’ test (α=0.05) .

Q. How can researchers ensure reproducibility in stability studies of this compound under varying storage conditions?

  • Methodological Answer :

  • Design accelerated stability studies (40°C/75% RH for 6 months) with triplicate sampling.
  • Quantify degradation using peak purity analysis (HPLC-DAD) and LC-MS for structural elucidation.
  • Calculate shelf-life via Arrhenius equation extrapolation .

Q. Ethical & Regulatory Considerations

Q. What ethical frameworks apply to clinical trials involving this compound?

  • Methodological Answer :
  • Adhere to Declaration of Helsinki principles for informed consent and risk-benefit analysis.
  • Preclinical studies must follow the 3Rs (Replacement, Reduction, Refinement) for animal welfare .
  • Regulatory compliance requires IND applications (FDA/EMA) with validated pharmacokinetic/toxicokinetic data .

Properties

CAS No.

64024-15-3

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1

InChI Key

OQGYMIIFOSJQSF-DTOXXUQYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Key on ui other cas no.

64024-15-3

Pictograms

Irritant

Related CAS

359-83-1 (Parent)

Synonyms

Fortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pentazocine hydrochloride
Pentazocine hydrochloride
Pentazocine hydrochloride
Pentazocine hydrochloride
Pentazocine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.